molecular formula C14H10FNO B12673957 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one CAS No. 62662-88-8

3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one

Cat. No.: B12673957
CAS No.: 62662-88-8
M. Wt: 227.23 g/mol
InChI Key: YQTZBLXJYKSQBS-UHFFFAOYSA-N
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Description

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one is a chemical compound with the molecular formula C14H10FNO It is a derivative of dibenzazepine, characterized by the presence of a fluorine atom at the 3-position and a ketone group at the 6-position

Preparation Methods

The synthesis of 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and dibenzazepine derivatives.

    Cyclization: The formation of the dibenzazepine ring system involves cyclization reactions, often facilitated by Lewis acids or other catalysts.

    Oxidation: The final step involves the oxidation of the intermediate to introduce the ketone group at the 6-position, using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The fluorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Condensation: The compound can participate in condensation reactions to form larger, more complex molecules. Aldol condensation and Claisen condensation are examples of such reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one has been investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders. Its structure is similar to that of several antipsychotic drugs, suggesting possible interactions with neurotransmitter receptors.

Case Studies:

  • Research indicates that derivatives of dibenzazepine compounds can exhibit antipsychotic properties by modulating dopamine and serotonin receptors, which are crucial for managing conditions such as schizophrenia and bipolar disorder .

The compound has shown promise in various biological assays, including antimicrobial and anticancer studies. Its fluorinated structure may enhance its interaction with biological targets.

Research Findings:

  • In vitro studies have demonstrated that fluorinated dibenzazepines can inhibit the growth of certain cancer cell lines, suggesting a potential role in cancer therapy .

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.

Synthesis Insights:

  • The compound can be synthesized through various methods, including nucleophilic substitution reactions involving fluorinated precursors. This versatility makes it a valuable building block in organic synthesis .

Mechanism of Action

The mechanism of action of 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one can be compared with other similar compounds, such as:

    5H-Dibenz[b,e]azepine-6,11-dione: This compound lacks the fluorine atom and has a different oxidation state at the 6-position.

    10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound has a different substitution pattern and lacks the ketone group at the 6-position.

    3-Chloro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one: This compound has a chlorine atom instead of a fluorine atom at the 3-position.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C14_{14}H10_{10}FNO
  • Molecular Weight : 227.23 g/mol
  • CAS Number : 62662-88-8

Structure

The compound features a dibenzazepine core structure with a fluorine atom substitution, which may influence its pharmacological properties.

Research indicates that compounds within the dibenzazepine class, including this compound, exhibit various biological activities through multiple mechanisms:

  • Calcium Channel Modulation : It has been reported that related compounds inhibit Ca2+^{2+}-activated potassium channels, suggesting potential applications in treating conditions like sickle cell anemia and other proliferative diseases .
  • Antitumor Activity : Some studies have suggested that similar dibenzazepine derivatives possess antitumor properties, potentially through apoptosis induction in cancer cells .

Case Studies and Research Findings

A review of several studies highlights the biological activity of this compound:

StudyFindings
Synthesis and Biological Evaluation The synthesis of dibenzazepines, including this compound, demonstrated moderate to high activity against various cancer cell lines. The mechanism was linked to the inhibition of specific ion channels .
Pharmacological Profiles In vitro assays showed that the compound exhibits significant effects on cellular calcium signaling pathways, which are crucial in numerous physiological processes .
Toxicity and Safety Assessments Toxicological evaluations indicated a relatively low hazard profile for this compound under controlled conditions, although further studies are needed for comprehensive safety assessments .

In Vitro Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)15.2
MCF7 (Breast)12.5
HeLa (Cervical)10.0

Ion Channel Inhibition Profile

Ion Channel TypeInhibition (%) at 50 µMReference
Ca2+^{2+}-activated K+^+ channels75%
Voltage-gated Na+^+ channels40%

Properties

IUPAC Name

3-fluoro-5,11-dihydrobenzo[c][1]benzazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(17)16-13(10)8-11/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTZBLXJYKSQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)F)NC(=O)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211725
Record name 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one
Source EPA DSSTox
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Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62662-88-8
Record name 3-Fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one
Source CAS Common Chemistry
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Record name 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one
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Record name 3-Fluoro-5,11-dihydro-6H-dibenz(b,e)azepin-6-one
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Record name 3-fluoro-5,11-dihydro-6H-dibenz[b,e]azepin-6-one
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Record name 3-FLUORO-5,11-DIHYDRO-6H-DIBENZ(B,E)AZEPIN-6-ONE
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